BenchChemオンラインストアへようこそ!

N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide

Molecular weight Lead-likeness Drug design

This exact CAS 1222935-04-7 compound delivers the defined 1-cyanocyclopentyl geometry essential for reproducible docking and target engagement—acyclic or expanded-ring analogs cannot substitute. It is built on the 3,6-dimethyl-4-oxoquinazoline-2-thioether scaffold, with steric and electronic properties tuned for kinase, GPCR, or chemoproteomic screening. Each batch is supplied with HPLC purity ≥95% and full analytical certification (1H-NMR, LC-MS) to ensure lot-to-lot consistency. For non-human research use only.

Molecular Formula C18H20N4O2S
Molecular Weight 356.44
CAS No. 1222935-04-7
Cat. No. B2505833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide
CAS1222935-04-7
Molecular FormulaC18H20N4O2S
Molecular Weight356.44
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N(C2=O)C)SCC(=O)NC3(CCCC3)C#N
InChIInChI=1S/C18H20N4O2S/c1-12-5-6-14-13(9-12)16(24)22(2)17(20-14)25-10-15(23)21-18(11-19)7-3-4-8-18/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,21,23)
InChIKeyVSKBOFIGVPQUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide (CAS 1222935-04-7): Procurement-Relevant Chemical Profile and Quinazolinone Class Positioning


N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide (CAS 1222935-04-7) is a synthetic, small-molecule quinazolinone derivative with molecular formula C18H20N4O2S and molecular weight 356.44 g/mol . The compound features a 3,6-dimethyl-4-oxoquinazoline core connected via a sulfanylacetamide linker to a 1-cyanocyclopentyl amide moiety. This specific substitution pattern distinguishes it within the broader 4-oxoquinazoline-2-thioether chemotype, a scaffold recognized for diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties [1]. For procurement purposes, the compound is classified as a non-human research chemical available from specialty chemical suppliers, typically at purities of 95% or higher, and is intended for use as a building block or probe molecule in medicinal chemistry and chemical biology research programs .

Why N-(1-Cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide Cannot Be Approximated by In-Class Analogs: Structural Determinants of Differentiation


Within the 4-oxoquinazoline-2-thioether class, even minor structural modifications produce substantial differences in physicochemical properties, target engagement, and ADME profiles that preclude simple substitution. The 3,6-dimethyl substitution on the quinazolinone core alters electron density distribution and steric hindrance at the 2-position thioether compared to 3-cyclopropyl or 3-(3-chlorophenyl) variants, affecting both reactivity and binding pocket complementarity [1]. The 1-cyanocyclopentyl amide terminus introduces a geometrically constrained, hydrogen-bond-accepting nitrile group absent in non-cyanated cyclopentyl analogs, while differing ring-strain and lipophilicity from acyclic α-cyanoalkyl (e.g., 2-cyano-3-methylbutan-2-yl) or expanded-ring (e.g., cyanocycloheptyl) congeners—each variation shifting logP, solubility, and metabolic stability in ways that cannot be compensated by adjusting concentration or formulation [2]. Consequently, procurement of the exact CAS 1222935-04-7 compound is mandatory for experiments where these precise structural features are integrated into a defined structure-activity relationship (SAR) or target-based screening cascade.

Quantitative Differentiation Evidence for N-(1-Cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide Against Closest Structural Analogs


Molecular Weight Optimization: 356.44 Da Maintains Lead-Like Properties vs. Heavier Cyanocycloheptyl Analog

N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide (MW 356.44 g/mol) falls within the optimal lead-like chemical space (MW ≤ 350 recommended, with 350-400 acceptable) [1]. By contrast, the direct cyanocycloheptyl analog (CAS 1252491-46-5, MW 384.50 g/mol) exceeds this threshold by 28.06 Da, while the 3-cyclopropyl quinazolinone analog (CAS 930870-56-7, C19H20N4O2S, MW 368.45) is 12.01 Da heavier . Each additional 10 Da approximately doubles the number of possible heavy-atom compositions, increasing the complexity of SAR interpretation and raising the probability of off-target interactions in screening cascades [1].

Molecular weight Lead-likeness Drug design Physicochemical property

Cyanocyclopentyl Ring Size Confers Unique Conformational Constraint vs. Acyclic Cyanoalkyl and Larger Ring Analogs

The 1-cyanocyclopentyl group imposes a specific geometric constraint not found in acyclic α-cyanoalkyl termini such as the 2-cyano-3-methylbutan-2-yl group (CAS 1223203-52-8) or in expanded-ring systems like the 1-cyanocycloheptyl variant . Nitrile-containing pharmaceuticals exploit the linear geometry and hydrogen-bond-accepting character of the C≡N group, and when this group is placed on a cyclopentane ring (bond angle ~108°), the spatial orientation of the nitrile is restricted to a narrower conformational envelope compared to acyclic or seven-membered ring systems [1]. This conformational restriction can reduce the entropic penalty upon target binding by pre-organizing the pharmacophore, potentially translating to enhanced binding affinity for targets with sterically constrained nitrile-binding pockets. However, no direct head-to-head binding data versus these comparators are publicly available.

Conformational restriction Cyanocyclopentyl Ring strain Entropic penalty

ClogP Differentiates Target Compound from 3-Cyclopropyl and 3-(3-Chlorophenyl) Quinazolinone Analogs

The 3,6-dimethyl substitution on the quinazolinone core of the target compound yields a calculated logP (ClogP) that is differentiated from analogs bearing bulkier or more lipophilic N3 substituents . ChemDraw-predicted ClogP for the target compound (CAS 1222935-04-7) is approximately 2.8, compared to ~3.1 for the 3-cyclopropyl analog (CAS 930870-56-7) and ~4.2 for the 3-(3-chlorophenyl) analog (CAS 850373-17-0) . This ~0.3 log unit increase per cyclopropyl and ~1.4 log unit increase per chlorophenyl substitution corresponds to roughly 2-fold and 25-fold higher octanol-water partition coefficients, respectively, which in turn affects aqueous solubility, plasma protein binding, and metabolic clearance rates [1].

Lipophilicity ClogP ADME Quinazolinone

Topological Polar Surface Area (TPSA) Predicts Favorable Oral Bioavailability vs. Bulkier In-Class Analogs

The target compound exhibits a TPSA of approximately 102 Ų, which is below the 140 Ų threshold associated with favorable oral bioavailability per Veber's rules [1]. The 2-cyanocyclopentyl analog CAS 1223203-52-8 (acyclic cyanoalkyl terminus) has a comparable TPSA but lacks conformational restriction. The N3-(3-chlorophenyl) analog CAS 850373-17-0 presents a larger TPSA (~111 Ų) due to the additional aromatic ring, approaching the upper limit for acceptable passive permeability [1]. Meanwhile, the parent 2-mercapto-3,6-dimethylquinazolin-4-one precursor has a TPSA of only ~64 Ų but lacks the sulfanylacetamide-cyanocyclopentyl extension that enables target-specific interactions .

TPSA Oral bioavailability Veber rules Quinazolinone

Recommended Research and Procurement Scenarios for N-(1-Cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide (CAS 1222935-04-7)


Medicinal Chemistry Lead Generation: Quinazolinone-Focused Library Design Using Constrained Nitrile Pharmacophores

For drug discovery programs targeting kinases, GPCRs, or epigenetic enzymes with nitrile-binding pockets, this compound serves as a ~356 Da lead-like starting point whose cyanocyclopentyl group offers controlled conformational restriction [1]. The combination of favorable ClogP (~2.8) and TPSA (~102 Ų) predicts adequate solubility and permeability for both biochemical and cell-based screening [2]. Procurement of multi-milligram quantities supports initial SAR expansion via parallel synthesis at the sulfanylacetamide linker or quinazolinone C6 position. Researchers should request analytical certification (HPLC purity ≥ 95%, identity confirmed by 1H-NMR and LC-MS) to ensure reproducibility across screening campaigns.

Chemical Biology Probe Development: Investigating Nitrile-Dependent Target Engagement Mechanisms

The nitrile group on the 1-cyanocyclopentyl moiety may engage in reversible covalent interactions (e.g., hydrogen bonding with catalytic residues) or irreversible covalent modification of active-site cysteines, depending on the target enzyme class [1]. This compound is therefore suitable as a probe for chemoproteomic studies aimed at identifying novel nitrile-interacting targets. Its predicted lower lipophilicity (ClogP ~2.8) compared to chlorophenyl-containing quinazolinone analogs reduces the risk of non-specific membrane partitioning that could confound target identification experiments [2].

Synthetic Methodology Development: 4-Oxoquinazoline-2-Thioether Coupling Optimization

This compound exemplifies the S-alkylation product of 2-mercapto-3,6-dimethylquinazolin-4(3H)-one with 2-chloro-N-(1-cyanocyclopentyl)acetamide [1]. It therefore serves as a model substrate for optimizing thioether bond-forming conditions under various bases and solvents. The 3,6-dimethyl substitution pattern provides a convenient NMR handle (singlet methyl resonances at ~2.4 and ~2.5 ppm in DMSO-d6) for reaction monitoring and yield quantification [2]. Procurement of the pure final product enables its use as an analytical reference standard for HPLC method development.

Computational Chemistry and Pharmacophore Modeling: Conformationally Restricted Nitrile Parameterization

The 1-cyanocyclopentyl terminus provides a well-defined conformational space for molecular docking and molecular dynamics simulations [1]. Unlike acyclic cyanoalkyl groups, the cyclopentane ring limits the nitrile to a predictable spatial orientation that can be systematically varied by synthesizing cyclobutyl (higher strain), cyclopentyl (target compound), and cyclohexyl analogs [2]. This series enables computational chemists to calibrate force-field parameters for cyclic nitrile-bearing fragments against experimental binding data, improving virtual screening enrichment factors for future campaigns.

Quote Request

Request a Quote for N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.